molecular formula C7H2BrClFN B12432006 3-Bromo-2-chloro-5-fluorobenzonitrile

3-Bromo-2-chloro-5-fluorobenzonitrile

Cat. No.: B12432006
M. Wt: 234.45 g/mol
InChI Key: RWLFCJCGORSVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include halogenation and nitrile formation. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluorobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

3-Bromo-2-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzonitrile involves its reactivity towards nucleophiles and its ability to undergo coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Biological Activity

3-Bromo-2-chloro-5-fluorobenzonitrile, with the chemical formula C7H2BrClFC_7H_2BrClF and CAS number 1000577-76-3, is a halogenated benzonitrile derivative that has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Weight : 234.45 g/mol
  • Structure : The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influences its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Nucleophilic Substitution : Reaction of 5-bromo-3-chloro-2-fluorobenzene with sodium cyanide.
  • Palladium-Catalyzed Coupling Reactions : Involving Suzuki-Miyaura and Heck coupling to form biaryl compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can facilitate binding to enzymes or receptors, modulating their activity. This compound has shown potential in:

  • Inhibiting Tubulin Polymerization : Similar compounds have demonstrated significant antiproliferative effects by disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally similar to this benzonitrile have displayed IC50 values ranging from 0.56 µM to over 70 µM against different cancer types, suggesting a strong potential for therapeutic applications .

Case Studies

  • Study on Tubulin Inhibition :
    • A study evaluated the effects of halogenated benzonitriles on tubulin polymerization. The results indicated that similar compounds could inhibit tubulin assembly by up to 65%, which correlates with their ability to induce apoptosis in cancer cells .
  • Anticancer Activity :
    • Another investigation focused on the antiproliferative properties of halogenated derivatives, including those similar to this compound. The findings revealed that these compounds effectively inhibited the growth of multiple cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

Comparison with Similar Compounds

Compound NameStructureNotable Activity
5-Bromo-3-chloro-2-fluorobenzonitrileC7H2BrClFNAntiproliferative effects in cancer
5-Bromo-2-fluorobenzonitrileC7H3BrFNInhibits tubulin polymerization
3-Bromo-2-fluorobenzonitrileC7H3BrFNPotential anticancer properties

Safety and Toxicity

While the compound shows promise in biological applications, it is crucial to consider its safety profile. Preliminary data indicate potential toxicity; however, detailed toxicity studies are necessary to establish safe usage parameters in research and therapeutic contexts .

Properties

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

IUPAC Name

3-bromo-2-chloro-5-fluorobenzonitrile

InChI

InChI=1S/C7H2BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H

InChI Key

RWLFCJCGORSVTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.